Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 is a synthetic peptide composed of a specific sequence of amino acids: tyrosine, D-norleucine, glycine, D-tryptophan, norleucine, aspartic acid, and phenylalanine. This compound is notable for its potential biological activity and applications in various fields such as medicinal chemistry and molecular biology. The peptide is classified under synthetic peptides and is often studied for its interactions with biological receptors and pathways.
The synthesis of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 primarily employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin.
The molecular structure of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 can be represented by its chemical formula . The structure features a linear arrangement of amino acids connected by peptide bonds, with specific stereochemistry due to the presence of D-amino acids which influence its biological activity.
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions:
The mechanism of action for Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific receptors on cell surfaces, which can trigger intracellular signaling pathways. This interaction may lead to various biological responses depending on the context in which the peptide is utilized, such as modulation of receptor activity or influence on cellular processes .
Relevant data from studies indicate that modifications at specific positions within the peptide sequence can significantly affect its stability and reactivity .
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 has a wide range of applications in scientific research:
This compound's diverse applications highlight its significance in advancing research across multiple scientific disciplines.
The peptide Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH₂ is a synthetic heptapeptide with a defined sequence and modifications. Its systematic name is (3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid . The molecular formula is C₄₇H₆₁N₉O₁₀, with a molecular weight of 912.0 g/mol [1] . The sequence features:
This peptide belongs to the CCK/gastrin family, characterized by the conserved C-terminal tetrapeptide sequence Trp-Met-Asp-Phe-NH₂, essential for receptor activation [4] [10]. Cholecystokinin exists in multiple bioactive forms (CCK-58, CCK-33, CCK-8, CCK-4), all sharing this motif. Sulfation of tyrosine residues (e.g., at position 7 in CCK-8) further modulates receptor specificity: sulfated forms preferentially bind CCK-1 receptors (predominantly peripheral), while non-sulfated forms activate CCK-2 receptors (predominantly central) [4] [10]. Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH₂ retains the core Asp-Phe-NH₂ terminus but replaces methionine with norleucine and incorporates D-amino acids to enhance stability and modify receptor interactions [6] [10].
Key modifications in this peptide address limitations of natural peptides:
The development of CCK receptor ligands evolved from natural peptides to stabilized analogs with tailored pharmacology:
Table: Key Analogues in the Development of CCK Receptor Ligands
| Peptide Sequence | Modifications | Primary Receptor Targets | Affinity/Bioactivity |
|---|---|---|---|
| CCK-4 (Trp-Met-Asp-Phe-NH₂) | Natural fragment | CCK-2 (High) | High affinity (CCK-2) [4] [10] |
| Minigastrin (Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) | Natural sequence | CCK-2 | High tumor uptake, low stability [2] |
| SNF-9007 (Derived from CCK-8) | Early bifunctional lead | CCK-2 (Agonist), δ-opioid (Weak agonist) | Ki (CCK-2) = 0.32 nM [6] |
| Compound 9 (Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH₂) | L-Trp, Nle | μ/δ-opioid (Agonist), CCK-1/CCK-2 (Antagonist) | IC₅₀ (δ-opioid) = 23 nM; Ki (CCK-1/2) = 9.6/15 nM [6] |
| Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH₂ | D-Nle, D-Trp, Nle | μ/δ-opioid (Agonist), CCK-1/CCK-2 (Antagonist) | Enhanced stability, balanced CCK receptor affinity [6] |
The progression highlights a shift from natural sequences to rationally engineered analogs. Incorporation of D-Trp in Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH₂ further improved CCK receptor antagonism and metabolic stability compared to L-Trp analogs [6]. These innovations enabled applications in oncology (CCK-2 receptor imaging) and neurology (multitarget pain therapies) [2] [6].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0